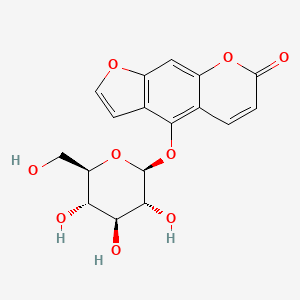

Bergaptol-O-glucopyranoside

Description

Bergaptol-O-β-D-glucopyranoside is a glycosylated derivative of bergaptol, a furanocoumarin, where a β-D-glucopyranosyl group is attached via an oxygen linkage. This compound is notable for its high purity (99.96%) and advanced clinical development, currently in Phase 3 trials for anti-gastric ulcer and anti-cancer applications . Preclinical studies highlight its efficacy in reducing gastric mucosal damage and inhibiting tumor proliferation, positioning it as a promising therapeutic agent .

Properties

IUPAC Name |

4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O9/c18-6-11-13(20)14(21)15(22)17(25-11)26-16-7-1-2-12(19)24-10(7)5-9-8(16)3-4-23-9/h1-5,11,13-15,17-18,20-22H,6H2/t11-,13-,14+,15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAHFYWRHVOEBA-AQFIFQLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00157149 | |

| Record name | Bergaptol-O-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131623-13-7 | |

| Record name | Bergaptol-O-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131623137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bergaptol-O-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Plant Sources and Material Preparation

Bergaptol-O-glucopyranoside is predominantly extracted from the underground parts of Notopterygium forbesii, a plant traditionally used in Chinese medicine. Additional sources include Glehnia littoralis roots and Hansenia forbesii. The plant material is typically dried, powdered, and defatted using non-polar solvents to remove lipids and pigments before extraction.

Solvent Extraction and Fractionation

The defatted plant material undergoes extraction with polar solvents. In a seminal study, ether was used to extract coumarin glycosides from N. forbesii, followed by sequential partitioning with chloroform and ethyl acetate to enrich the target compound. Ethanol reflux is another common method, as demonstrated in the purification of structurally similar glycosides. A typical protocol involves:

-

Refluxing : Dried plant material (100 g) is refluxed with 70% ethanol (1 L) at 80°C for 4 hours.

-

Concentration : The filtrate is evaporated under reduced pressure to yield a crude extract.

-

Liquid-Liquid Partitioning : The extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate).

Table 1: Solvent Systems for Extraction and Partitioning

| Solvent | Polarity | Target Fraction | Yield (%) |

|---|---|---|---|

| Petroleum Ether | Low | Lipids, pigments | 12–15 |

| Chloroform | Medium | Non-polar glycosides | 8–10 |

| Ethyl Acetate | High | Coumarin glycosides | 5–7 |

Chromatographic Isolation

The ethyl acetate fraction is subjected to silica gel column chromatography. In the isolation of this compound, a gradient elution of chloroform:methanol (95:5 to 70:30) was employed, yielding a pure compound with a reported retention factor (R<sub>f</sub>) of 0.42. Further purification using Sephadex LH-20 with methanol:water (7:3) enhances purity to >95%.

Synthetic and Biosynthetic Approaches

Enzymatic Glycosylation

While direct chemical synthesis of this compound remains underreported, enzymatic glycosylation offers a viable route. In vitro studies using UDP-glucosyltransferases (UGTs) have successfully glycosylated bergaptol, though optimization of reaction conditions (e.g., pH 7.5, 37°C) is critical for high regioselectivity.

Biotransformation via Gut Microbiota

Human gut microbiota, particularly Lactococcus spp., can biotransform furanocoumarins into hydroxylated and demethylated derivatives. While this pathway primarily produces metabolites like oxypeucedanin hydrate, it highlights the potential for microbial systems to modify prenylated coumarins into glycosylated forms.

Purification Techniques

Column Chromatography

Silica gel (60–120 mesh) remains the stationary phase of choice. A representative protocol includes:

High-Performance Liquid Chromatography (HPLC)

Semi-preparative HPLC using a C18 column (250 mm × 21.2 mm) with isocratic elution (MeOH:H<sub>2</sub>O, 65:35) achieves baseline separation. Key parameters:

Table 2: HPLC Conditions for this compound

| Parameter | Specification |

|---|---|

| Column | C18 (250 × 21.2 mm) |

| Mobile Phase | MeOH:H<sub>2</sub>O (65:35) |

| Detection Wavelength | 254 nm |

| Injection Volume | 1 mg/mL in MeOH |

Analytical Characterization

Spectroscopic Methods

-

NMR Spectroscopy : <sup>1</sup>H NMR (400 MHz, CD<sub>3</sub>OD) reveals characteristic signals at δ 6.25 (d, J = 9.5 Hz, H-3), δ 7.38 (s, H-5), and δ 5.12 (d, J = 7.2 Hz, H-1′ of glucopyranoside).

-

Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 365.3 [M+H]<sup>+</sup>, consistent with the molecular formula C<sub>17</sub>H<sub>16</sub>O<sub>9</sub>.

Scientific Research Applications

Anti-inflammatory Effects

Bergaptol-O-glucopyranoside exhibits significant anti-inflammatory properties. Research indicates that it can decrease levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β and IL-6) in lipopolysaccharide (LPS)-induced macrophages. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) gene expression and the downregulation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 .

Antioxidant Activity

The compound demonstrates potent antioxidant activity by scavenging free radicals and preventing low-density lipoprotein (LDL) oxidation. Studies have shown that bergaptol can enhance the activities of antioxidant enzymes such as superoxide dismutase (SOD) in animal models. This property suggests its potential application in managing oxidative stress-related diseases .

Anti-cancer Properties

This compound has been studied for its anti-cancer effects, particularly in breast cancer cells (MCF-7). It induces apoptosis through the mitochondrial pathway by regulating the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2. Additionally, it can inhibit cell proliferation by promoting G1 phase cell cycle arrest and stabilizing cyclin-dependent kinase inhibitors .

Anti-osteoporosis Effects

In vitro studies indicate that bergaptol can suppress osteoclast formation while stimulating osteoblastic differentiation, suggesting its potential in preventing osteoporosis. The compound activates the PI3K/Akt signaling pathway, which is crucial for bone formation .

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent with a high potential for inhibiting quorum sensing in bacteria, making it a candidate for treating infections caused by pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. .

Pharmacokinetics

This compound is well absorbed in the human body, with a longer half-life compared to other coumarins. It reaches peak plasma concentrations within hours after ingestion and is detectable in urine as both free and conjugated forms .

Toxicity

While bergaptol has demonstrated various beneficial effects, its toxicity profile remains underexplored. Preliminary studies suggest that it is not phototoxic or photomutagenic, but comprehensive toxicity assessments are necessary to understand its safety for clinical applications .

Case Study 1: Anti-inflammatory Mechanism

A study involving LPS-induced RAW264.7 mouse macrophages demonstrated that bergaptol significantly reduced inflammatory cytokine levels and inhibited iNOS expression, showcasing its potential as an anti-inflammatory therapeutic agent .

Case Study 2: Cancer Cell Apoptosis

In research on MCF-7 breast cancer cells, bergaptol induced apoptosis through mitochondrial pathways by increasing Bax expression while decreasing Bcl-2 levels, leading to caspase activation and cell cycle arrest .

Case Study 3: Osteoporosis Prevention

An in vitro investigation revealed that bergaptol enhances osteoblastic activity while inhibiting osteoclast formation, indicating its potential role in osteoporosis prevention through modulation of bone metabolism .

Mechanism of Action

Bergaptol-O-glucopyranoside exerts its effects through various molecular targets and pathways:

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Antioxidant: The compound scavenges free radicals and enhances the activity of antioxidant enzymes.

Anti-cancer: this compound induces apoptosis in cancer cells and inhibits cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Glucopyranosides

Structural and Functional Overview

Glucopyranosides are glycosides with a glucose moiety linked to aglycones (non-carbohydrate components). Their biological activities depend on the aglycone structure, glycosidic linkage type (α/β, position), and substituents. Below is a comparative analysis of Bergaptol-O-glucopyranoside and analogous compounds:

Table 1: Key Glucopyranosides and Their Properties

Mechanistic and Clinical Comparisons

- Anti-Cancer Activity: this compound demonstrates anti-cancer effects through apoptosis induction, though its exact molecular targets remain under investigation . VP-16 (Etoposide): A well-established chemotherapeutic agent that induces DNA double-strand breaks via topoisomerase II inhibition, leading to cytotoxicity. Unlike this compound, VP-16 is clinically approved and widely used for cancers like leukemia and lymphoma .

- Enzymatic Stability and Hydrolysis Resistance: 2-O-β-L-glucopyranoside-4-O-methyl phloracetophenone exhibits resistance to β-D-glucosidase hydrolysis due to its β-L-glucose linkage, enhancing its longevity as a plant growth regulator . In contrast, compounds like Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-tosyl-α-D-glucopyranoside are designed as labile substrates for enzyme activity assays .

- Therapeutic Applications: Anti-Gastric Ulcer Effects: Unique to this compound among the compared compounds, this activity is attributed to its modulation of mucosal defense mechanisms . Antioxidant and Anti-Inflammatory Roles: Flavonoid glucosides like Kaempferol-3-O-Robinoside-7-O-Glucoside are standardized for antioxidant assays, highlighting divergent applications compared to this compound’s clinical focus .

Structural Determinants of Activity

- Glycosidic Linkage and Aglycone: The β-D-glucose linkage in this compound enhances solubility and bioavailability, critical for systemic therapeutic effects . VP-16’s ethylidene bridge in its glucose moiety stabilizes the compound, enabling prolonged DNA interaction . The α-D-glucose configuration in Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-tosyl-α-D-glucopyranoside makes it a selective substrate for glucosidases .

- Substituent Effects: Bulky groups (e.g., tosyl in Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-tosyl-α-D-glucopyranoside) influence steric hindrance and enzyme interaction kinetics . Methyl and acetyl groups in plant regulators or synthetic substrates modulate hydrolysis rates and metabolic stability .

Biological Activity

Bergaptol-O-glucopyranoside, a naturally occurring furanocoumarin glycoside primarily found in citrus fruits, particularly grapefruit, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant research findings regarding this compound.

Overview of this compound

Chemical Structure and Properties

This compound is classified as a furanocoumarin glycoside. Its structure allows it to interact with various biological targets, leading to significant pharmacological effects. The compound is known for its anti-inflammatory, antioxidant, and anti-cancer properties, making it a subject of interest in medicinal chemistry and pharmacology .

Enzyme Interactions

This compound primarily targets the Cytochrome P450 enzymes (CYP), notably CYP2C9 and CYP3A4. The interaction occurs in a time-, concentration-, and NADPH-dependent manner, leading to irreversible inhibition of these enzymes. This inhibition affects several biochemical pathways, including the suppression of COX-2 and iNOS gene expression and the reduction of cytokine formation via inhibition of JAK2, STAT3, and p65 pathways .

Pharmacokinetics

The pharmacokinetic profile indicates that bergaptol can be retained in plasma longer than other coumarins. Studies show that after ingestion, bergaptol reaches peak plasma concentrations within 4 hours and exhibits a half-life of approximately 7 hours . Its metabolites can also be detected in urine shortly after consumption, highlighting its bioavailability .

Biological Activities

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Antioxidant Properties

The antioxidant capacity of this compound contributes to its protective effects against oxidative stress-related damage. It scavenges free radicals and enhances the body's antioxidant defense mechanisms .

Anti-Cancer Potential

Research indicates that this compound exhibits anti-cancer effects through various mechanisms, including induction of apoptosis in cancer cells and inhibition of tumor growth. It has shown efficacy against gastric cancer cells by modulating signaling pathways associated with cell proliferation and survival .

Comparative Table of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Anti-Inflammatory | Reduces inflammation markers | Inhibition of COX-2 and iNOS |

| Antioxidant | Scavenges free radicals | Enhances cellular antioxidant defenses |

| Anti-Cancer | Induces apoptosis in cancer cells | Modulation of survival signaling pathways |

| CYP Inhibition | Inhibits drug metabolism | Irreversible binding to CYP2C9 and CYP3A4 |

Case Studies

- Inhibition of Drug Metabolism : A study demonstrated that this compound significantly inhibits the metabolism of drugs processed by CYP3A4, leading to increased bioavailability of co-administered drugs. This interaction is critical for understanding drug-drug interactions associated with grapefruit juice consumption .

- Cancer Cell Studies : In vitro studies have shown that this compound can reduce viability in gastric cancer cell lines through apoptosis induction. These findings suggest its potential as a therapeutic agent in oncology .

- Inflammation Models : Experimental models using animal subjects have shown that administration of this compound reduces inflammatory markers significantly compared to control groups, affirming its role as an anti-inflammatory agent .

Q & A

Basic: What are the established methodologies for synthesizing and characterizing Bergaptol-O-glucopyranoside in a research setting?

Synthesis typically involves glycosylation reactions, where bergaptol is coupled with activated glucose derivatives (e.g., trichloroacetimidates) under controlled conditions. Characterization requires a combination of NMR (¹H, ¹³C, and 2D experiments like HSQC and HMBC) to confirm the glycosidic linkage and stereochemistry, alongside mass spectrometry (HRMS or MALDI-TOF) for molecular weight validation. Purity should be verified via HPLC with UV/Vis or diode-array detection, referencing standards for calibration . For novel compounds, elemental analysis and X-ray crystallography may be necessary to confirm structural integrity .

Basic: What biological roles or pathways are associated with this compound in current literature?

This compound is studied for its role in plant secondary metabolism, particularly as a phytoalexin or UV-protective compound. In mammalian systems, research focuses on its interaction with cytochrome P450 enzymes and potential modulation of detoxification pathways. Methodologically, these insights are derived from enzyme inhibition assays, gene expression profiling (e.g., qPCR), and metabolomic studies using LC-MS/MS to track metabolite flux .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from variability in experimental conditions (e.g., solvent systems, cell lines, or dosing regimens). A robust approach includes:

- Meta-analysis : Systematically compare studies using tools like PRISMA guidelines to identify confounding variables .

- Dose-response reevaluation : Conduct orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to confirm specificity .

- Standardization : Adopt harmonized protocols, such as those outlined in FDA guidance for bioactive compounds, to ensure reproducibility .

Advanced: What experimental design considerations are critical for studying the stability of this compound under physiological conditions?

- Degradation kinetics : Use accelerated stability testing (e.g., varying pH, temperature) with LC-MS monitoring to identify degradation products .

- Matrix effects : Assess compound stability in biological matrices (e.g., plasma, liver microsomes) using isotopically labeled internal controls .

- In silico modeling : Predict metabolic pathways via tools like SwissADME or GLORYx to prioritize in vitro assays .

Basic: Which analytical techniques are recommended for quantifying this compound in complex mixtures?

- Quantitative NMR (qNMR) : Uses an internal standard (e.g., maleic acid) for absolute quantification, ideal for high-purity samples .

- UHPLC-PDA/ELSD : Combines ultra-high-pressure liquid chromatography with photodiode array or evaporative light scattering detection for resolving glycosides in plant extracts .

- LC-MS/MS Multiple Reaction Monitoring (MRM) : Provides high sensitivity and specificity for trace analysis in biological fluids .

Advanced: How can researchers integrate omics data to elucidate the biosynthetic pathway of this compound in its native organism?

- Transcriptomics : Identify candidate glycosyltransferases via RNA-Seq and co-expression analysis with bergaptol production .

- Heterologous expression : Clone putative genes into microbial systems (e.g., E. coli or S. cerevisiae) to validate enzyme function .

- Isotopic labeling : Track precursor incorporation (e.g., ¹³C-glucose) using NMR or FT-ICR-MS to map pathway intermediates .

Basic: What are the best practices for ensuring reproducibility in this compound isolation from natural sources?

- Standardized extraction : Use validated protocols (e.g., accelerated solvent extraction with ethanol/water gradients) to minimize batch variability .

- Taxonomic verification : Authenticate plant material via DNA barcoding or voucher specimens deposited in herbaria .

- Batch documentation : Record environmental factors (e.g., harvest season, soil pH) that may influence compound yield .

Advanced: What strategies are effective for addressing low yields in the enzymatic synthesis of this compound?

- Enzyme engineering : Apply directed evolution or rational design to improve glycosyltransferase activity/substrate specificity .

- Solvent optimization : Test biocompatible solvents (e.g., glycerol-based systems) to enhance enzyme stability and product solubility .

- Process intensification : Use microreactors or immobilized enzyme reactors (e.g., packed-bed systems) to boost catalytic efficiency .

Basic: How should researchers structure a literature review to identify gaps in this compound research?

- Systematic searching : Use platforms like Google Scholar with Boolean operators (e.g., "this compound AND pharmacokinetics") and citation-tracking tools (e.g., Connected Papers) .

- Thematic analysis : Categorize findings into domains (e.g., biosynthesis, bioactivity) using frameworks like PRISMA-ScR for scoping reviews .

- Critical appraisal : Evaluate study quality via tools like GRADE for mechanistic studies or STROBE for observational data .

Advanced: How can computational methods enhance the study of this compound’s interactions with cellular targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., CYP450 isoforms) .

- MD simulations : Conduct nanosecond-scale simulations in GROMACS to assess complex stability under physiological conditions .

- QSAR modeling : Develop predictive models for bioactivity using open-source tools like KNIME or Orange .

Basic: What safety and handling protocols are essential for working with this compound in the lab?

- Risk assessment : Review SDS for hazards (e.g., phototoxicity) and implement PPE (gloves, UV-protective eyewear) .

- Waste management : Neutralize waste via approved protocols (e.g., enzymatic degradation for glycosides) .

- Storage : Store lyophilized samples at -20°C under inert gas (argon) to prevent oxidation .

Advanced: What experimental controls are critical when investigating this compound’s role in gene regulation studies?

- Negative controls : Use siRNA knockdowns or CRISPR-Cas9 knockouts of suspected target genes .

- Solvent controls : Account for vehicle effects (e.g., DMSO) by matching concentrations across treatment groups .

- Orthogonal validation : Confirm transcriptomic findings with techniques like Western blotting or ChIP-seq .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.